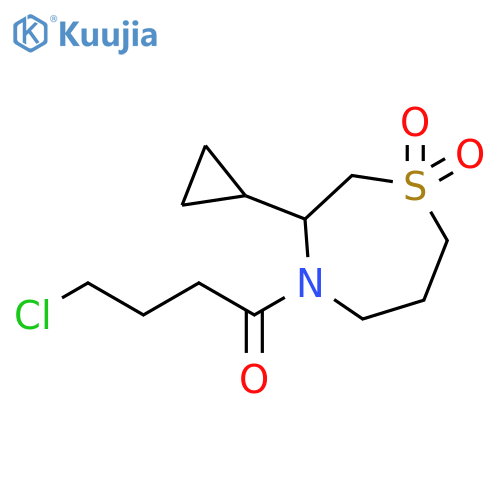Cas no 2138376-71-1 (1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)

2138376-71-1 structure
商品名:1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-
CAS番号:2138376-71-1
MF:C12H20ClNO3S
メガワット:293.810101509094
CID:5301415
1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)- 化学的及び物理的性質
名前と識別子
-
- 1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-
-
- インチ: 1S/C12H20ClNO3S/c13-6-1-3-12(15)14-7-2-8-18(16,17)9-11(14)10-4-5-10/h10-11H,1-9H2
- InChIKey: BEEBQVHSCQNBAL-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCS(=O)(=O)CC1C1CC1)(=O)CCCCl
1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765051-0.05g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 0.05g |
$1032.0 | 2024-05-22 | |
| Enamine | EN300-765051-1.0g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 1.0g |
$1229.0 | 2024-05-22 | |
| Enamine | EN300-765051-0.25g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 0.25g |
$1131.0 | 2024-05-22 | |
| Enamine | EN300-765051-0.5g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 0.5g |
$1180.0 | 2024-05-22 | |
| Enamine | EN300-765051-0.1g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 0.1g |
$1081.0 | 2024-05-22 | |
| Enamine | EN300-765051-2.5g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 2.5g |
$2408.0 | 2024-05-22 | |
| Enamine | EN300-765051-5.0g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 5.0g |
$3562.0 | 2024-05-22 | |
| Enamine | EN300-765051-10.0g |
4-(4-chlorobutanoyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione |
2138376-71-1 | 95% | 10.0g |
$5283.0 | 2024-05-22 |
1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)- 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
2138376-71-1 (1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 55290-64-7(Dimethipin)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
